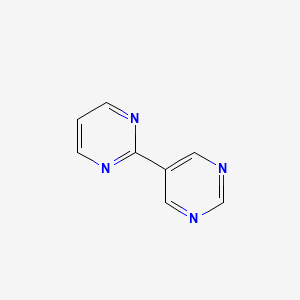

2-(Pyrimidin-5-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-pyrimidin-5-ylpyrimidine |

InChI |

InChI=1S/C8H6N4/c1-2-11-8(12-3-1)7-4-9-6-10-5-7/h1-6H |

InChI Key |

YLKHVKXTIXZXRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CN=C2 |

Origin of Product |

United States |

Significance of Pyrimidine Scaffolds in Organic and Materials Chemistry

The pyrimidine (B1678525) scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone in both organic and materials chemistry. nih.gov Its importance stems from its widespread presence in biological systems and its versatile nature as a building block for a vast array of synthetic molecules. nih.govnih.gov

In the realm of organic chemistry, the pyrimidine nucleus is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. nih.gov This makes it a frequent component in the design of therapeutic agents. researchgate.net Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.govmdpi.com The structural diversity achievable through substitution on the pyrimidine ring allows chemists to fine-tune the pharmacological profiles of new compounds. mdpi.com For instance, the synthesis of various pyrimidine-embedded polyheterocycles has been a strategy to expand molecular diversity for discovering novel bioactive compounds. acs.org

Overview of Dipyrimidine Systems: Structural and Electronic Considerations

Dipyrimidine, or bipyrimidine, systems consist of two interconnected pyrimidine (B1678525) rings. The linkage between the rings can occur at various positions, leading to different isomers with distinct structural and electronic properties. The compound 2-(Pyrimidin-5-yl)pyrimidine, as its name implies, features a bond between the C2 position of one pyrimidine ring and the C5 position of the other.

From an electronic standpoint, the coupling of two pyrimidine rings influences the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its absorption and emission of light. The extended π-conjugated system across both rings can lead to interesting photophysical properties. The electronic characteristics of dipyrimidine systems are also relevant in the context of electron transfer processes. The presence of multiple nitrogen atoms creates electron-deficient regions, which can facilitate interactions with electron-rich species.

Historical Context of 2 Pyrimidin 5 Yl Pyrimidine Discovery and Initial Studies

Direct Synthetic Routes to the Core this compound Structure

The direct formation of the this compound scaffold is most prominently achieved through modern cross-coupling techniques, which offer a convergent and efficient approach.

Suzuki Cross-Coupling Reactions utilizing Pyrimidylboronic Acids and Halopyrimidines

The Suzuki cross-coupling reaction stands out as a powerful and versatile method for the synthesis of bi-heteroaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed coupling of a pyrimidylboronic acid with a halopyrimidine.

A notable synthesis of this compound involves the reaction of 5-pyrimidylboronic acid with 2-bromopyrimidine. psu.edu This reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like sodium carbonate in a dioxane solvent. psu.edu Another variation of this reaction employs 2-chloropyrimidine as the halo-pyrimidine component, which has also been shown to yield the desired product. psu.edu The general reaction is depicted below:

Figure 1. General scheme for the Suzuki cross-coupling reaction to form this compound.

The efficiency of the Suzuki cross-coupling for pyrimidine (B1678525) derivatives is highly dependent on the catalytic system, which includes the palladium source, ligands, base, and solvent. Research has shown that electron-rich boronic acids tend to produce good yields. mdpi.com The choice of solvent and base is also critical, with combinations like 1,4-dioxane (B91453) and potassium phosphate (B84403) (K₃PO₄) being effective. mdpi.com For instance, the use of 5 mol % of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been optimized for good yields in related systems. mdpi.com

Microwave-assisted synthesis has emerged as a technique to accelerate these reactions. mdpi.com For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been efficiently carried out using microwave irradiation, leading to C4-substituted pyrimidines in good to excellent yields. mdpi.com The optimization of conditions for such reactions often involves screening various catalysts, ligands, bases, and temperatures. rsc.org

The following table summarizes the optimization of various parameters for Suzuki cross-coupling reactions involving pyrimidine derivatives.

| Parameter | Variation | Observation |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ often provides good yields. mdpi.com The choice of ligand is crucial for selectivity. nih.gov |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction yield. mdpi.comrsc.org |

| Solvent | 1,4-Dioxane, Toluene, DMF | Dioxane is a commonly used solvent. psu.edumdpi.com |

| Temperature | Room Temperature to 165°C | Microwave irradiation can significantly reduce reaction times. mdpi.com |

The mechanism of the palladium-catalyzed Suzuki cross-coupling reaction is a well-studied catalytic cycle that involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyrimidine, forming a Pd(II) intermediate. The reactivity of the halide often follows the order I > Br > Cl.

Transmetalation: The organoboron species (pyrimidylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the pyrimidyl group to the palladium center and displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the this compound product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT), have provided deeper insights into the electronic and structural aspects of these reactions, helping to analyze reactivity and predict outcomes. mdpi.comacs.orgresearchgate.netnih.govnih.govchemrxiv.org These studies can elucidate the roles of ligands, solvents, and additives in the crucial C-H activation and C-C bond formation steps. acs.orgresearchgate.net

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are a fundamental approach to constructing the pyrimidine ring itself. mdpi.com These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.comwikipedia.org While not a direct coupling to form the bi-pyrimidine structure, these methods are foundational for creating the initial pyrimidine building blocks. For instance, the Pinner synthesis involves the condensation of a β-keto ester or a β-diketone with a non-N-substituted amidine in the presence of an acid catalyst. mdpi.comslideshare.net

Condensation Reactions for Pyrimidine Synthesis

Condensation reactions provide another classical route to pyrimidine synthesis. wikipedia.org A common strategy is the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea (B124793), or guanidine. bu.edu.eg For example, the reaction of ethyl acetoacetate (B1235776) with thiourea can produce 2-thio-6-methyluracil. wikipedia.org Multi-component reactions, like the Biginelli reaction, also fall under this category and allow for the synthesis of diverse pyrimidine derivatives from simple starting materials. wikipedia.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of the compound's properties for various applications. These syntheses often build upon the core structure or incorporate substituted precursors in the synthetic routes described above.

For example, substituted pyrimidylboronic acids or halopyrimidines can be used in the Suzuki cross-coupling reaction to introduce functional groups at specific positions on either pyrimidine ring. nih.gov The synthesis of 4,6-bis(5-pyrimidyl)pyrimidine has been achieved through a twofold Suzuki reaction of 4,6-dichloropyrimidine (B16783) with 5-pyrimidylboronic acid. psu.edu

Furthermore, functional groups on a pre-formed this compound can be modified. For instance, a carboxylic acid group can be introduced, as seen in this compound-4-carboxylic acid. vulcanchem.com The synthesis of such a compound can involve a sequence of reactions including esterification, bromination, Suzuki coupling, and subsequent saponification. vulcanchem.com

The following table provides examples of substituted this compound derivatives and the synthetic strategies employed.

| Derivative | Synthetic Strategy | Precursors |

| 4,6-bis(5-pyrimidyl)pyrimidine | Two-fold Suzuki cross-coupling | 4,6-dichloropyrimidine and 5-pyrimidylboronic acid psu.edu |

| This compound-4-carboxylic acid | Sequential reactions including Suzuki coupling | 4-pyrimidinecarboxylic acid and pyrimidin-5-ylboronic acid vulcanchem.com |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Multi-step synthesis involving cyclization and coupling | Ethyl 2-chloro-3-oxobutanoate and 1-methylthiourea nih.gov |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Multi-step synthesis starting from 4-pyrazolecarboxylic acid | 4-pyrazolecarboxylic acid nih.gov |

Introduction of Functional Groups via Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyrimidine rings, particularly those activated by electron-withdrawing groups or bearing a suitable leaving group, such as a halogen. Halogenated pyrimidines are common precursors, where the halogen atoms can be displaced by various nucleophiles.

The reactivity of dichloropyrimidines allows for regioselective substitutions. For instance, in reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic substitution with amines can be directed to the C4 and C6 positions under relatively mild conditions. mdpi.com The presence of the amino group at C2 and the carbaldehyde at C5 influences the electronic properties of the ring, guiding the substitution pattern. Unexpectedly, solvolysis products can also form, indicating the high reactivity of the chlorinated positions. mdpi.com

In more complex systems like 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, selective substitution by secondary amines can be achieved. The sulfanyl (B85325) group at the 2-position is preferentially replaced under mild conditions, leaving the groups at the 4- and 6-positions intact. researchgate.net This selectivity provides a pathway to specifically substituted thieno[2,3-d]pyrimidines after subsequent transformations. researchgate.net Similarly, the synthesis of pyrimido[4,5-d]pyrimidin-4-amines often involves a key step of nucleophilic substitution of a chloro-group with various amines to build the final substituted product. rsc.org

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Derivatives

| Starting Material | Nucleophile | Product Type | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines (e.g., Indoline) | 2-Amino-4-alkoxy-6-aminopyrimidine | mdpi.com |

| 2,4,6-Tris(alkylsulfanyl)pyrimidine-5-carbonitrile | Secondary Amines | 2-Amino-4,6-bis(alkylsulfanyl)pyrimidine | researchgate.net |

| 4-Chloropyrimido[4,5-d]pyrimidine | Amines | N,N-disubstituted-pyrimido[4,5-d]pyrimidin-4-amines | rsc.org |

Application of Multicomponent Reactions (MCRs) in Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly attractive for their efficiency and atom economy. acs.org They allow for the rapid assembly of complex molecules, such as highly substituted pyrimidines, from simple and readily available starting materials. thieme-connect.com

A notable sustainable MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgorganic-chemistry.org The use of a PN5P-Ir pincer complex as a catalyst is crucial for the efficiency of this transformation, which can produce a wide variety of unsymmetrically substituted pyrimidines in high yields. thieme-connect.comorganic-chemistry.org This method is highly modular and has been applied to the synthesis of the pyrimidine core of important pharmaceutical compounds. thieme-connect.com

Other MCRs for pyrimidine synthesis include catalyst-free, one-pot domino reactions that yield pyrimidine-functionalized pyrrolo-annelated derivatives with high chemoselectivity and ease of execution. rsc.org The Biginelli reaction and its variations are classic examples of MCRs used to produce dihydropyrimidines, which can be subsequently aromatized. clockss.org These reactions exemplify the power of MCRs to generate diverse libraries of pyrimidine derivatives efficiently. acs.orgresearchgate.net

Table 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield | Reference |

| Amidine | Alcohol 1 | Alcohol 2 | PN5P-Ir pincer complex | Up to 93% | acs.org, organic-chemistry.org |

| Benzamidine | 1-Phenylethanol | 1-Propanol | PN5P-Ir pincer complex | High | acs.org |

| Amidines | Alkyl/Aryl/Heterocyclic Alcohols | - | PN5P-Ir pincer complex | Good to Excellent | thieme-connect.com |

Derivatization Strategies at Peripheral Positions

Once the core pyrimidine structure is formed, further diversification can be achieved by modifying its peripheral positions. This can involve functionalizing existing substituents or direct C-H functionalization of the pyrimidine ring.

One advanced strategy is a deconstruction–reconstruction approach. nih.gov In this method, a pyrimidine ring is first activated, for example, by forming an N-arylpyrimidinium salt, which facilitates ring-opening to an iminoenamine intermediate. This intermediate can then be recyclized with different reagents to form a variety of new, substituted heterocycles, including pyrimidines, pyridines, and azoles. nih.gov This strategy allows for significant structural diversification from a common pyrimidine-containing starting material.

Another approach involves the direct functionalization of the pyrimidine ring. For example, methyl derivatization at the N9 position of an adenine (B156593) analogue was found to redistribute intramolecular electrons, increasing the chemical activity of the pyrimidine portion of the molecule and directing subsequent reactions to that ring. aip.org The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine libraries showcases derivatization at multiple points. After constructing the core thieno[2,3-d]pyrimidine, the active chlorine and C-4 position are functionalized, and ester groups at the 6-position are converted to amides, demonstrating a multi-point derivatization strategy. nih.gov

Oxidative Dehydrogenation in the Synthesis of Aromatic Pyrimidine Derivatives

Many synthetic routes to pyrimidines, particularly MCRs like the Biginelli reaction, initially yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) intermediates. The final step to obtain the fully aromatic pyrimidine ring is an oxidative dehydrogenation. This aromatization is a critical transformation in pyrimidine synthesis.

A mild and practical method for this oxidation uses catalytic amounts of a copper salt (e.g., CuCl₂) with an oxidant like tert-butylhydroperoxide (TBHP). acs.orgnih.gov This procedure is broadly applicable to both dihydropyrimidinones and dihydropyrimidines. nih.gov Another approach involves a copper-catalyzed cascade reaction that combines oxidative dehydrogenation of a saturated ketone, annulation with an amidine, and a final oxidative aromatization step to form the pyrimidine ring. acs.orgorganic-chemistry.org

In some cases, dehydrogenation can be achieved photochemically. A serendipitously discovered autocatalytic photochemical process for the dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones uses irradiation at 365 or 450 nm in DMSO in the presence of air, without any external photosensitizer. rsc.org The development of efficient oxidative dehydrogenation methods is crucial, as the aromatization step is often key to unlocking the desired chemical properties of the final pyrimidine derivative. clockss.org

Table 3: Methods for Oxidative Dehydrogenation of Dihydropyrimidines

| Substrate | Reagents/Conditions | Product | Reference |

| Dihydropyrimidinones/Dihydropyrimidines | cat. Cu salt, K₂CO₃, TBHP | Pyrimidinones/Pyrimidines | acs.org, nih.gov |

| Saturated Ketones + Amidines | Cu-catalyst, 4-HO-TEMPO | Pyrimidines | acs.org, organic-chemistry.org |

| 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | Light (365 or 450 nm), DMSO, Air | Pyrido[2,3-d]pyrimidin-7(8H)-ones | rsc.org |

| Biginelli Dihydropyrimidines | HNO₃, DDQ, or CAN | Pyrimidines | clockss.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. rasayanjournal.co.in

Multicomponent reactions (MCRs) are inherently green as they often proceed in a single step, reducing the need for intermediate purification and minimizing solvent waste. acs.orgrasayanjournal.co.in The iridium-catalyzed synthesis from alcohols is a prime example of a sustainable MCR, utilizing biomass-accessible starting materials and liberating only water and hydrogen. organic-chemistry.org

Other green techniques employed in pyrimidine synthesis include:

Microwave-Assisted Synthesis : This method can significantly shorten reaction times, reduce side reactions, and increase yields compared to conventional heating. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can enhance reaction rates and yields in the construction and derivatization of the pyrimidine core. rasayanjournal.co.inresearchgate.net

Use of Green Solvents : Water is an ideal green solvent, and many pyrimidine syntheses, including MCRs, have been successfully performed in aqueous media. jmaterenvironsci.com Ionic liquids are also explored as recyclable and less toxic solvent alternatives. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Conditions : Reactions performed by grinding solid reagents together (mechanochemistry) eliminate the need for solvents entirely. nih.gov Some MCRs can even proceed efficiently without any catalyst, further simplifying the process and reducing waste. rsc.org

These green methodologies not only offer environmental and economic advantages but also often lead to improved reaction outcomes, such as higher yields and purer products. rasayanjournal.co.inbenthamdirect.comnih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides detailed insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Dihedral Angles

The conformation of pyrimidine derivatives is a key determinant of their biological activity. In a study of (E)-13-(pyrimidin-5-yl)parthenolide, the pyrimidine ring was found to be twisted out of the plane of the fused furan (B31954) ring, with a dihedral angle of 29.43 (7)°. nih.gov Another example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, exhibits a dihedral angle of 63.07 (7)° between the phenyl and pyrimidine rings. iucr.org In contrast, the related compound N-(pyrimidin-2-yl)benzenesulfonamide (PBS) shows a larger dihedral angle of 74.5° between its phenyl and pyrimidine rings. iucr.org For 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179), the dihedral angle between the pyrimidine and benzene (B151609) rings is 82.55 (5)°. acs.org Similarly, in 2,6-diaminopyrimidin-4-yl benzenesulfonate, this angle is 81.47 (8)°. acs.org

In a derivative where a sulfur atom bridges a pyrimidine and a benzene ring, the dihedral angle between these two rings is 64.9 (1)°. nih.gov The conformation of a molecule can also be influenced by intramolecular interactions. For instance, the molecular conformation of a sulfur-bridged pyrimidine derivative is stabilized by a weak intramolecular π–π stacking interaction between the pyrimidine and a trimethylbenzene ring, with a centroid–centroid distance of 3.766 (2) Å. nih.gov In the crystal structure of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the pyrimidine ring is essentially planar, and the propynyl (B12738560) group is inclined to this plane by 15.31 (4)°. iucr.org

The following table provides a summary of dihedral angles observed in various pyrimidine derivatives:

Table 1: Dihedral Angles in Pyrimidine Derivatives| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| (E)-13-(Pyrimidin-5-yl)parthenolide nih.gov | Pyrimidine and Furan | 29.43 (7) |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide iucr.org | Phenyl and Pyrimidine | 63.07 (7) |

| N-(Pyrimidin-2-yl)benzenesulfonamide iucr.org | Phenyl and Pyrimidine | 74.5 |

| 2-Amino-6-methylpyrimidin-4-yl benzenesulfonate acs.org | Pyrimidine and Benzene | 82.55 (5) |

| 2,6-Diaminopyrimidin-4-yl benzenesulfonate acs.org | Pyrimidine and Benzene | 81.47 (8) |

| Sulfur-bridged pyrimidine derivative nih.gov | Pyrimidine and Benzene | 64.9 (1) |

| 4-Amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one iucr.org | Pyrimidine and Propynyl group | 15.31 (4) |

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial in understanding the supramolecular architecture of crystalline solids.

In the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π interactions between the phenyl and pyrimidine rings of adjacent molecules lead to the formation of molecular chains. iucr.org These chains are further connected by N—H⋯N hydrogen bonds. iucr.org Similarly, in pyrimidinone derivatives, N–H···O and C–H···O hydrogen bonds are the predominant intermolecular interactions. acs.orgsemanticscholar.org The study of thieno[2,3-d]pyrimidines revealed that five of the eight synthesized compounds prominently featured strong dimeric N–H⋯N interactions. rsc.org In other derivatives within this study, the presence of amide and sulfonamide groups favored the formation of N–H⋯O and C–H⋯O interactions, respectively. rsc.org

Hirshfeld surface analysis of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one showed that H⋯H (36.2%), H⋯C/C⋯H (20.9%), H⋯O/O⋯H (17.8%), and H⋯N/N⋯H (12.2%) interactions are the most significant contributors to the crystal packing. iucr.org This indicates that both hydrogen bonding and van der Waals forces are the dominant interactions. iucr.org The crystal structure of this compound forms a three-dimensional network through N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, as well as slipped π–π stacking interactions. iucr.org

Investigation of Polymorphism and Supramolecular Isomerism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and supramolecular isomerism are important concepts in crystal engineering. The formation of different polymorphs can be influenced by factors such as the solvent used for crystallization. For example, two copper(II) coordination complexes with the formula [Cu(4)2(H2O)2] were found to form as "solvent-induced" polymorphs when crystallized from ethanol (B145695) and methanol. nih.gov

In the study of pyrimethamine (B1678524) salts, different supramolecular motifs were observed. acs.org In three of the salts, DADA (Donor-Acceptor-Donor-Acceptor) array motifs self-assembled to create a hydrogen-bonded supramolecular ladder. acs.org In a fourth salt, a hydrogen-bonded supramolecular helix was formed through N−H···Cl hydrogen bonds. acs.org

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the characterization of molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for assigning the protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of the protons. Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

For the parent compound, pyrimidine, the ¹H NMR spectrum shows distinct signals for its protons. chemicalbook.com In a derivative, {4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol, the following ¹H NMR signals were observed in DMSO-d₆: δ 1.25 (6H, d, 2xCH₃), 2.38 (3H, s, CH₃), 4.42 (1H, sx, CH), 4.50 (2H, d, CH₂), 5.09 (1H, t, OH), 6.42 (1H, d, NH), and 7.43–8.34 (5H, m, aromatic). mdpi.com Another example, [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol in CDCl₃, showed signals at δ 2.76 (3H, s, CH₃), 4.64 (2H, s, CH₂), 4.79 (2H, s, CH₂), and 7.28–8.54 (10H, m, aromatic). mdpi.com

The following table summarizes the ¹H NMR data for selected pyrimidine derivatives:

Table 2: ¹H NMR Data for Selected Pyrimidine Derivatives| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| {4-Methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol mdpi.com | DMSO-d₆ | 1.25 (6H, d), 2.38 (3H, s), 4.42 (1H, sx), 4.50 (2H, d), 5.09 (1H, t), 6.42 (1H, d), 7.43–8.34 (5H, m) |

| [4-(Benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol mdpi.com | CDCl₃ | 2.76 (3H, s), 4.64 (2H, s), 4.79 (2H, s), 7.28–8.54 (10H, m) |

| 4-(3-Bromophenyl)pyrimidine rsc.org | Not specified | 9.30-9.29 (d, J = 4.0 Hz, 1H), 8.82-8.81 (d, J = 4.0 Hz, 1H), 8.28-8.27 (t, J = 2 Hz, 1H), 8.03-8.00 (m, 1H), 7.72-7.70 (m, 2H), 7.67-7.64 (m, 1H) |

| 4-(Pyridin-3-yl)pyrimidine rsc.org | Not specified | 8.93-8.91 (d, J = 8.0 Hz, 2H), 8.86-8.85 (d, J = 4.0 Hz, 1H), 8.78-8.77 (d, J = 4.0 Hz, 1H), 8.46-8.44 (d, J = 8.0 Hz, 1H), 7.80-7.78 (m, 1H), 7.51-7.48 (m, 1H) |

¹³C NMR Spectral Interpretation

The ¹³C Nuclear Magnetic Resonance (NMR) spectrum is crucial for identifying the carbon framework of the molecule. For this compound (C₈H₆N₄), eight distinct signals are expected in a decoupled spectrum, corresponding to the eight carbon atoms in the two pyrimidine rings.

Based on the known chemical shifts for pyrimidine chemicalbook.com and substituent effects in similar heterocyclic systems, a theoretical interpretation of the ¹³C NMR spectrum can be proposed. The parent pyrimidine shows signals at approximately δ 157.3 (C-2), 159.0 (C-4, C-6), and 122.3 (C-5) ppm. In 2,5'-bipyrimidine, one ring is substituted at the 2-position and the other at the 5-position. The carbon atoms directly involved in the inter-ring bond (C-2 and C-5') are expected to show a downfield shift. The chemical shifts of the adjacent carbons will also be influenced. A general chemical shift table for carbon environments can provide context for these values. wisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | >160 | Substituted carbon, deshielded |

| C-4 | ~158 | Similar to pyrimidine C-4/C-6, minor shift |

| C-6 | ~158 | Similar to pyrimidine C-4/C-6, minor shift |

| C-5 | ~125 | Alpha to a substituent, slightly shifted |

| C-2' | ~157 | Similar to pyrimidine C-2 |

| C-4' | ~159 | Beta to substituent, minor shift |

| C-6' | ~159 | Beta to substituent, minor shift |

Note: The table presents predicted values based on principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum of this compound is expected to show characteristic absorption bands consistent with its aromatic and heterocyclic nature. General spectral regions for pyrimidine derivatives include absorptions for aromatic C-H, C=C, and C=N bonds. researchgate.netijirset.com A detailed analysis of pyrimidine monomer provides a basis for assigning these vibrational modes. core.ac.uk

Table 2: Key FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyrimidine rings. |

| 1600-1550 | C=N Stretch | Characteristic stretching vibrations for the carbon-nitrogen double bonds within the pyrimidine rings. d-nb.infophyschemres.org |

| 1550-1400 | C=C Stretch | Aromatic ring stretching vibrations, typical for the carbon-carbon double bonds in the heterocyclic system. d-nb.info |

| 1250-1000 | In-plane C-H Bending | Bending vibrations of the C-H bonds within the plane of the rings. |

Note: This table is a representation of expected vibrational frequencies based on data from pyrimidine and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₈H₆N₄), the molecular weight is 158.16 g/mol . nist.govnih.govnist.gov

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 158. The fragmentation of pyrimidine-containing structures often involves characteristic losses. sphinxsai.comsapub.org The mass spectrum of the isomer 5,5'-bipyrimidine (B1595058) shows a strong molecular ion peak at m/z 158, which is also the base peak. nist.gov Subsequent fragmentation likely involves the loss of neutral molecules such as hydrogen cyanide (HCN, 27 u) or cleavage of the bond between the two rings. A fragment corresponding to the pyrimidine cation (C₄H₃N₂⁺) at m/z 79 could also be anticipated.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 158 | Molecular Ion Peak ([M]⁺) |

| 131 | Loss of HCN from the molecular ion ([M-HCN]⁺) |

| 104 | Loss of two HCN molecules ([M-2HCN]⁺) |

Note: Fragmentation patterns are predicted based on the analysis of isomeric compounds and general principles of mass spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For this compound, with a molecular formula of C₈H₆N₄, the theoretical elemental composition can be calculated precisely. nih.govsigmaaldrich.com Experimental results from elemental analysis are expected to align closely with these calculated values, confirming the compound's purity and composition. rsc.orgtandfonline.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 60.75% |

| Hydrogen | H | 1.008 | 6.048 | 3.82% |

| Nitrogen | N | 14.007 | 56.028 | 35.43% |

| Total | | | 158.164 | 100.00% |

Computational and Theoretical Investigations of this compound

A comprehensive review of the computational and theoretical investigations into the chemical compound this compound could not be completed. Extensive searches for dedicated research on this specific molecule did not yield the necessary data to fulfill the detailed structural outline requested.

While the methodologies outlined, such as Density Functional Theory (DFT), Ab Initio methods, and molecular orbital analysis, are standard and powerful tools in computational chemistry for characterizing novel compounds, published studies applying these techniques specifically to this compound were not found.

Computational chemistry is a field that relies on existing research to synthesize and report on the electronic and structural properties of a molecule. Without foundational studies that perform geometry optimization, electronic structure calculations, and reactivity analysis on this compound, it is not possible to provide scientifically accurate data tables or detailed findings for the following specified areas:

Computational and Theoretical Investigations of 2 Pyrimidin 5 Yl Pyrimidine

Reactivity Descriptors:The absence of the above electronic structure data precludes the calculation and reporting of global and local reactivity parameters.

Research in computational chemistry is vast, with many studies focusing on pyrimidine (B1678525) derivatives due to their significance in medicinal chemistry and materials science. irjweb.comnih.govnih.gov However, each derivative possesses a unique electronic and structural profile. Therefore, data from other pyrimidine-containing molecules cannot be extrapolated to accurately describe 2-(Pyrimidin-5-yl)pyrimidine.

Further research and dedicated computational studies are required to elucidate the specific properties of this compound as outlined.

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound “this compound” corresponding to the detailed outline provided is not available. While extensive research exists on the computational analysis of various pyrimidine derivatives, studies focusing explicitly on this compound with the requested parameters could not be located.

General computational studies on other pyrimidine derivatives frequently employ Density Functional Theory (DFT) to calculate properties such as chemical potential, electrophilicity, ionization potential, electron affinity, molecular softness, and hardness. dergipark.org.trsciensage.info These studies aim to understand the electronic structure and reactivity of these molecules. dergipark.org.tr Similarly, computational methods are used to predict spectroscopic parameters like NMR chemical shifts and to perform conformational and potential energy surface analyses for various heterocyclic compounds, including different pyrimidine-based structures. sciensage.infomdpi.com

However, without a specific study on this compound, it is not possible to provide the scientifically accurate data tables and detailed research findings as requested for the following sections:

Conformational Analysis and Potential Energy Surface Studies

Therefore, this article cannot be generated in adherence to the strict requirement of focusing solely on this compound due to the absence of specific published data for this compound.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Rings

The pyrimidine ring is generally considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging to achieve without the presence of activating groups. When substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. In the case of 2-(Pyrimidin-5-yl)pyrimidine, the situation is more complex as the two rings can electronically influence each other. One ring can act as a deactivating group on the other, further reducing the electron density and making electrophilic attack even more difficult. For instance, the nitration of pyrimidine derivatives often requires harsh conditions, and the yields can be low. The regioselectivity of such reactions on 2,5'-bipyrimidine would be influenced by the combined deactivating effects of the nitrogen atoms in both rings.

Conversely, the electron-deficient nature of the pyrimidine rings makes them susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions activated by the nitrogen atoms, namely the C-2, C-4, and C-6 positions. The presence of a good leaving group, such as a halogen, at these positions facilitates the attack of nucleophiles. In this compound, the reactivity of each ring towards nucleophiles is influenced by the substituent effect of the other pyrimidine ring. Generally, in substituted pyrimidines, the C-4 and C-6 positions are more reactive towards nucleophiles than the C-2 position. The regioselectivity of nucleophilic attack on a halo-substituted 2,5'-bipyrimidine would depend on the position of the leaving group and the electronic influence of the second pyrimidine ring. Computational studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the nature and position of other substituents on the ring, which can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the activation energies of the transition states for attack at different positions. researchgate.netabechem.com

Metal-Catalyzed C-H Functionalization with Temporary Directing Groups

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of aromatic systems. The use of directing groups is often crucial for achieving high regioselectivity in these transformations. Temporary directing groups (TDGs) offer a significant advantage as they can be introduced in situ and removed in the same pot, avoiding additional synthetic steps. rsc.orgwikipedia.orgyoutube.com

Regioselectivity and Scope of C-H Activation

The regioselectivity of metal-catalyzed C-H activation on the this compound scaffold itself is a subject of interest. The presence of multiple nitrogen atoms and distinct C-H bonds on both rings presents a challenge in achieving site-selectivity. The inherent electronic properties of the bipyrimidine system, along with the choice of catalyst and directing group, would play a critical role in determining the position of functionalization. For instance, in the C-H functionalization of 2-aminopyrimidines, palladium catalysis has been shown to selectively target the C-5 position. Rhodium(III)-catalyzed C-H activation has also proven to be a versatile method for the functionalization of N-heterocycles. rsc.orgnih.govnih.gov The application of these methods to 2,5'-bipyrimidine would likely lead to functionalization at one of the C-H bonds, with the specific site being influenced by the directing group's geometry and the electronic landscape of the bipyrimidine core. The scope of such reactions would encompass the introduction of various functional groups, including aryl, alkyl, and alkenyl moieties, thereby providing a powerful strategy for the diversification of the 2,5'-bipyrimidine scaffold.

Cycloaddition Reactions involving Pyrimidine Moieties

The pyrimidine ring, being an electron-deficient diene system, can participate in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, the electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile. wikipedia.orgbohrium.comnih.gov For this compound, either of the pyrimidine rings could potentially act as the diene component. The reactivity in such a cycloaddition would be influenced by the electronic nature of the dienophile and the substitution pattern on the bipyrimidine core. The presence of the second pyrimidine ring would further lower the energy of the LUMO of the reacting pyrimidine ring, potentially enhancing its reactivity as a diene.

The outcome of such a reaction would be the formation of a bicyclic adduct, which could then undergo further transformations, such as a retro-Diels-Alder reaction with the elimination of a small molecule (e.g., HCN or an isocyanate derivative), leading to the formation of a new aromatic ring fused to the original dienophile. The regioselectivity of the initial cycloaddition would be governed by the electronic and steric interactions between the bipyrimidine and the dienophile. While the general principle of pyrimidines acting as dienes in inverse-electron-demand Diels-Alder reactions is established, specific studies on 2,5'-bipyrimidine in this context are limited.

Redox Chemistry and Electron Transfer Processes

The redox behavior of bipyrimidine systems is of significant interest, particularly in the context of developing materials for applications such as redox flow batteries. Studies on 2,2'-bipyrimidines have shown that they can undergo reversible two-electron reduction at low potentials. nih.gov The unsubstituted 2,2'-bipyrimidine (B1330215) exhibits a single reversible one-electron reduction, with a second irreversible reduction event at a more negative potential. However, the introduction of electron-withdrawing groups, such as esters at the 5 and 5' positions, can lead to two successive reversible one-electron reductions at similar potentials. nih.gov

For this compound, the redox properties are expected to be influenced by the 2,5'-linkage, which affects the electronic communication between the two rings compared to the 2,2'-isomer. Cyclic voltammetry studies would be essential to determine the reduction potentials and the reversibility of the electron transfer processes for this specific isomer. The reduction would involve the acceptance of electrons into the π* orbitals of the bipyrimidine system, forming radical anions and subsequently dianions. The stability of these reduced species would be a key factor in the reversibility of the redox events. The presence of substituents on the pyrimidine rings would also significantly tune the redox potentials, with electron-donating groups making the reduction more difficult (more negative potential) and electron-withdrawing groups facilitating it (less negative potential). nih.govnih.gov

Functional Derivatives and Analogues of 2 Pyrimidin 5 Yl Pyrimidine

Design Principles for Modifying the 2-(Pyrimidin-5-yl)pyrimidine Scaffold

The modification of the this compound scaffold is guided by established principles of medicinal chemistry to enhance desired activities and properties. The electron-deficient nature of the pyrimidine (B1678525) rings makes them susceptible to nucleophilic substitution, while electrophilic substitution is more challenging but can be achieved on activated rings. wikipedia.orgbhu.ac.in The structure-activity relationship (SAR) of pyrimidine derivatives reveals that the position and nature of substituents significantly influence their biological profiles. nih.gov

Key design principles include:

Positional Isomerism: The placement of substituents on either of the two pyrimidine rings can drastically alter the molecule's interaction with biological targets. The pyrimidine rings in the 2,5'-bipyrimidine structure are not equivalent, offering distinct positions for substitution (e.g., positions 2', 4', 6' on one ring and positions 4, 6 on the other).

Steric Factors: The size and shape of substituents are critical. Bulky groups can be introduced to achieve selectivity for a specific target by sterically hindering binding to off-targets. Conversely, smaller functional groups can be used to probe pockets within a binding site.

Bioisosteric Replacement: Replacing certain functional groups with others of similar size, shape, and electronic character (bioisosteres) can improve pharmacokinetic properties or enhance target affinity. For example, a hydroxyl group might be replaced with an amino group, or a phenyl ring could be substituted with a thiophene ring.

Scaffold Hopping and Deconstruction-Reconstruction: More advanced strategies involve replacing one of the pyrimidine rings with another heterocycle to create novel analogues. A "deconstruction-reconstruction" approach can also be envisioned, where the pyrimidine ring is chemically opened and then re-closed with different building blocks to generate diverse heterocyclic structures from a common advanced intermediate. nih.gov This allows for significant diversification of the core structure. nih.gov

Synthesis and Characterization of Bipyrimidine Analogues

The synthesis of bipyrimidine analogues, including the 2,5'-bipyrimidine core, often relies on transition metal-catalyzed cross-coupling reactions. While a one-step synthesis for a variety of 2,5-disubstituted pyrimidines from nitriles has been reported, building the bipyrimidine system typically involves coupling two pre-functionalized pyrimidine rings. nih.gov

A common strategy involves the coupling of a pyrimidinyl halide with a pyrimidinyl organometallic reagent (e.g., organotin or organoboron compounds). For instance, 5-bromopyrimidine can be coupled with a 2-(trialkylstannyl)pyrimidine under Stille coupling conditions, or with a pyrimidine-2-boronic acid derivative via Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org

The general synthesis and characterization of bipyrimidine derivatives often involve multi-step procedures starting from simpler pyrimidine precursors. These precursors are typically synthesized through classical condensation reactions, such as the reaction of 1,3-dicarbonyl compounds with amidines. wikipedia.orgmdpi.com

Table 1: Representative Synthesis and Characterization of a Substituted Bipyridine Analogue

| Step | Reaction | Reagents and Conditions | Product | Yield | Characterization Data (Example) |

| 1 | N-Acylation | β-Ketoenamine, Picolinic acid derivative | β-Ketoenamide | Good | ¹H NMR, ¹³C NMR, MS |

| 2 | Cyclocondensation | β-Ketoenamide, TMSOTf, DIPEA, DCE, reflux | 4-Hydroxy-2,2'-bipyridine derivative | - | Intermediate, often used directly |

| 3 | O-Nonaflation | Crude 4-Hydroxy-bipyridine, NaH, NfF, THF | (6-Methyl-2,2'-bipyridin-4-yl) nonaflate | 54% (over 2 steps) | ¹H NMR (CDCl₃, 400 MHz): δ 8.68 (d, 1H), 8.32 (d, 1H), 7.82 (t, 1H), 7.42 (s, 1H), 7.33 (d, 1H), 7.28 (s, 1H), 2.65 (s, 3H). beilstein-journals.orgnih.gov |

This table is illustrative of a synthetic pathway to a functionalized 2,2'-bipyridine, as specific data for 2,5'-bipyrimidine analogues is sparse. The principles of synthesis and characterization are analogous.

Characterization of new analogues is crucial to confirm their structure and purity. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, including the position and environment of protons and carbons.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

Melting Point and Elemental Analysis: Used to assess the purity of solid compounds. mdpi.comnih.gov

Heteroaryl-Substituted Pyrimidines and Their Synthetic Routes

Introducing other heteroaryl rings onto the this compound scaffold is a powerful strategy for creating novel derivatives with diverse properties. The most versatile and widely used methods for forming C-C bonds between two heteroaromatic rings are palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of a heteroaryl halide (e.g., 5-bromo-2-chloropyrimidine) with a heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction is known for its high functional group tolerance. nih.gov For dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, substitution often occurs regioselectively, with the first coupling typically at the more reactive C4 position, followed by a second coupling at the C2 position under different conditions. nih.govmdpi.com Microwave-assisted procedures can significantly shorten reaction times and improve yields. mdpi.com

Stille Coupling: This method couples a heteroaryl halide with a heteroaryl organostannane (e.g., a trialkylstannyl derivative). wikipedia.orgorganic-chemistry.org While effective, a major drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Common Cross-Coupling Reactions for Heteroaryl-Substituted Pyrimidines

| Reaction Name | Substrates | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Heteroaryl Halide + Heteroaryl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) | High functional group tolerance; non-toxic boron reagents; regioselective on dihalopyrimidines. mdpi.comacs.org |

| Stille Coupling | Heteroaryl Halide + Heteroaryl Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Stable organotin reagents; broad scope for coupling partners, including heterocyclic stannanes. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Heteroaryl Halide + Amine/Heterocycle | Pd catalyst, Ligand, Base | Forms C-N bonds, allowing direct connection of nitrogen-containing heterocycles. nih.gov |

These synthetic routes allow for the modular construction of complex molecules where different heteroaryl units can be systematically introduced and their impact on the molecule's properties can be evaluated. researchgate.net

Functionalization at Exocyclic Positions

In addition to modifying the pyrimidine rings directly, functionalization can be performed on substituents attached to the scaffold (exocyclic positions). This approach allows for late-stage diversification of a common intermediate.

Common exocyclic functionalization strategies include:

Modification of Alkyl Groups: Alkyl groups, particularly methyl groups, can be functionalized. For example, a methyl group at an activated position on a bipyridine ring can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate. This intermediate can then be reacted with various electrophiles, such as alkyl halides, to extend the carbon chain. rsc.org

Reactions of Amino Groups: An exocyclic amino group can be acylated, alkylated, or used as a handle for further coupling reactions. For example, nucleophilic displacement of a chlorine atom on a pyrimidine ring with various amines is a common method to introduce diverse side chains. nih.gov

Conversion of Hydroxyl Groups: Pyrimidones (hydroxypyrimidines) are important intermediates. The hydroxyl group can be converted into a better leaving group, such as a triflate or a chloride (using POCl₃), which can then be displaced by a wide range of nucleophiles or used in cross-coupling reactions. bhu.ac.inmdpi.com

These transformations on peripheral functional groups are essential for fine-tuning the properties of the lead molecule and exploring the chemical space around the core this compound scaffold.

Advanced Materials Applications of 2 Pyrimidin 5 Yl Pyrimidine and Its Derivatives

Ligand Chemistry for Coordination Compounds and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the pyrimidine (B1678525) rings of 2-(pyrimidin-5-yl)pyrimidine and its derivatives serve as excellent coordination sites for metal ions, making them valuable ligands in coordination chemistry. This characteristic allows for the synthesis of a wide array of coordination compounds and metal-organic frameworks (MOFs) with diverse structures and properties.

The synthesis of metal complexes using pyrimidine-based ligands can be achieved through various established chemical routes. A common approach involves the reaction of a pyrimidine-containing ligand with a metal salt in a suitable solvent. For instance, a convenient method for creating a pyrimidine-based bis-tridentate metal ligand involves constructing the pyrimidine core through the cyclization of an amidine and a substituted propenone, followed by a Stille coupling to attach terminal pyridyl units. researchgate.net

Another strategy involves the use of functionalized pyrimidine derivatives, such as (2-pyrimidin-5-yl)terephthalic acid, which can be used to prepare stable, porous indium-based MOFs (In-MOFs). nih.gov The synthesis typically involves solvothermal reactions where the ligand and a metal salt, like AgNO₃, are heated, sometimes leading to the in situ formation of composite materials such as Ag@MOF. nih.gov The versatility of pyrimidine chemistry allows for the creation of ligands with varying denticity and electronic properties, enabling the synthesis of mononuclear, binuclear, and polynuclear metal complexes. researchgate.netmdpi.com For example, complexes of rhenium(I) with the general formula [ReCl(CO)₃L], where L is a 5-nitropyrimidine (B80762) ligand, have been successfully synthesized and characterized. mdpi.com

Ligands based on this compound exhibit remarkable structural diversity in their coordination compounds due to the multiple nitrogen atoms available for binding and the potential for rotational freedom between the pyrimidine rings. This leads to a variety of coordination modes and complex geometries.

In some cases, pyrimidine derivatives act as bidentate ligands, forming chelate rings with the metal center. For example, in certain rhenium(I) complexes, a 5-nitropyrimidine ligand coordinates to the metal in a bidentate fashion through a nitrogen atom and an oxygen atom of the nitro group, forming a stable five-membered chelate ring within a distorted octahedral geometry. mdpi.com In more complex systems, these ligands can facilitate the formation of elaborate multinuclear structures. A linear trinuclear copper(II) complex has been synthesized where two different pyrimidine-based ligands wrap helically around the metal ions. researchgate.net This structure features a central pentacoordinated copper ion with a trigonal bipyramidal geometry, while the two terminal copper ions are in a square pyramidal environment. researchgate.net Furthermore, pyrimidinethiolate derivatives can form layered coordination polymers, creating lamellar structures that can be exfoliated into nanosheets. rsc.org

Supramolecular self-assembly is a powerful strategy for constructing complex, well-defined nanostructures from molecular building blocks, and pyrimidine derivatives are adept at participating in these processes. nih.govnih.gov The formation of these architectures is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, which are inherent to the pyrimidine structure.

Research has shown that pyrimido[4,5-d]pyrimidine (B13093195) nucleosides can self-assemble into intricate, flower-shaped superstructures in aqueous solutions. nih.govnih.govresearchgate.net This complex assembly is a hierarchical process that can be influenced by factors like molecular concentration. nih.gov The ability to modify functional groups on the pyrimidine or associated sugar moieties allows for the creation of different superstructure morphologies, demonstrating that complex architectures can be achieved through controlled non-covalent interactions of single molecules. nih.govnih.govresearchgate.netrepec.org Beyond solution-based assembly, pyrimidine derivatives like 2,2′-dipyrimidyl disulfide can form highly ordered self-assembled monolayers (SAMs) on surfaces such as gold (Au(111)). mdpi.com The structure and ordering of these SAMs are significantly influenced by experimental conditions like solution concentration and pH, which can alter the protonation state of the pyrimidine nitrogens and affect the resulting molecular packing. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The electron-deficient character of the pyrimidine ring makes its derivatives highly suitable for applications in organic electronics, particularly in OLEDs. nbinno.com These compounds can be tailored through chemical synthesis to function as key components in various layers of an OLED device, contributing to improved efficiency, stability, and color purity. nbinno.comoled-intermediates.com

Pyrimidine derivatives are multifaceted in OLEDs, serving as efficient electron-transporting materials (ETMs), host materials for the emissive layer, or as the light-emitting fluorophores themselves. nbinno.comnbinno.com The electron-withdrawing nature of the pyrimidine core facilitates efficient electron injection and transport, which is crucial for balancing the charge carriers (electrons and holes) within the device and achieving high recombination efficiency. nbinno.com

New ETMs have been developed by combining the electron-accepting pyrimidine moiety with other electron-deficient units like thiazolopyridine. researchgate.net One such material, 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine (DPPTP), exhibited electron mobility approximately 5.7 times faster than the commonly used ETM, tris(8-hydroxyquinoline)aluminum (Alq₃). researchgate.net Similarly, host materials for blue phosphorescent OLEDs have been synthesized using a benzo nih.govmdpi.comfuro[3,2-d]pyrimidine core to achieve high triplet energy and efficient electron transport. researchgate.net

As emitters, phenyl pyrimidine derivatives have been designed to harness triplet excitons in electroluminescence, leading to OLEDs with high external quantum efficiencies (EQE) of up to 10.6%. nih.gov These materials often exhibit strong fluorescence and can be tuned to emit light across the visible spectrum, including blue, green, and red. oled-intermediates.comresearchgate.net

The photophysical properties of pyrimidine derivatives, including their emission color and photoluminescence quantum yield (ΦF), are highly dependent on their molecular structure. This relationship allows for the precise tuning of materials for specific applications by making targeted chemical modifications. nbinno.comnbinno.com

Substituting the pyrimidine core with different functional groups can significantly alter the electronic energy levels and, consequently, the luminescent behavior. For example, attaching strong electron-donating amino groups can lead to compounds with strong fluorescence (ΦF > 0.3), while incorporating bulky groups like spirofluorene can result in intense blue light emission with high quantum yields both in solution and in the solid state. researchgate.net The addition of methoxy (B1213986) groups to a phenyl pyrimidine donor-acceptor structure was shown to cause a bathochromic shift in the emission, moving it from the blue to the green-blue spectral range. nih.gov

The material's environment also plays a critical role. For the DPPTP material, the quantum yield was observed to increase dramatically from 2% in a solution state to 28% when processed into a thin film, a crucial characteristic for device applications. researchgate.net This highlights the importance of intermolecular interactions in the solid state for enhancing emissive properties.

The table below summarizes the photophysical properties of selected pyrimidine derivatives, illustrating the impact of structural modifications on their luminescent characteristics.

| Compound Type | Emission Wavelength (λem) | Quantum Yield (ΦF) | State |

| Pyrimidine derivatives with spirofluorene substituents researchgate.net | 399-406 nm | 0.37-0.63 | In CH₂Cl₂ |

| Pyrimidine derivatives with spirofluorene substituents researchgate.net | 416-443 nm | - | Solid |

| 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine researchgate.net | 391 nm | 0.02 (2%) | In solution |

| 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine researchgate.net | 410 nm | 0.28 (28%) | Film |

| Phenyl pyrimidine derivative (PP1) nih.gov | - | - | - |

| Phenyl pyrimidine derivative with methoxy groups (PP2) nih.gov | - | - | - |

Nonlinear Optical (NLO) Materials

The unique electronic characteristics of the pyrimidine ring, specifically its π-deficient and electron-withdrawing nature, make it a foundational component in the design of advanced nonlinear optical (NLO) materials. nih.govmdpi.com These materials are crucial for a variety of applications in photonics and optoelectronics, including optical data processing and storage. nih.govresearchgate.net The aromatic and coplanar structure of pyrimidine is ideal for creating "push-pull" molecules, where electron-donating and electron-accepting groups are strategically placed to enhance intramolecular charge transfer (ICT), a key mechanism for NLO activity. nih.govmdpi.com

Investigation of Polarizability and Hyperpolarizability

The NLO response of a material is fundamentally determined by its behavior in the presence of an intense electric field, such as that from a laser. This response is described by the polarizability (α) and the first- and higher-order hyperpolarizabilities (β, γ, etc.). Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict these properties in pyrimidine derivatives. rsc.orgresearchgate.net

In one study, the polarizability and first-order hyperpolarizability of a novel pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), were investigated using DFT at the B3LYP/6-311++G(d,p) level. nih.govrsc.org Calculations showed a significant enhancement of NLO behavior when moving from an isolated molecule (gas phase) to a crystalline environment, demonstrating the importance of intermolecular interactions in solid-state materials. nih.gov The calculated values for the isolated PMMS molecule were a dipole moment (μ) of 4.33 Debye, an average polarizability (α) of 39.88 x 10⁻²⁴ esu, and a first hyperpolarizability (β) of 3.86 x 10⁻³⁰ esu. nih.gov These theoretical investigations are crucial for predicting the NLO potential of new materials before their synthesis. researchgate.net

| Compound | Method | Dipole Moment (μ) [Debye] | Average Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| PMMS (isolated) | DFT/B3LYP/6-311++G(d,p) | 4.33 | 39.88 | 3.86 |

This table presents theoretical NLO properties for an isolated pyrimidine derivative calculated using Density Functional Theory. Data sourced from nih.gov.

Third-Order Nonlinear Susceptibility (χ³) in Crystalline Systems

While first hyperpolarizability (β) is relevant for second-order NLO effects, the third-order nonlinear susceptibility (χ⁽³⁾) is critical for applications like optical switching and data processing. nih.gov For crystalline materials, the macroscopic χ⁽³⁾ is related to the molecular second hyperpolarizability (γ).

Investigations into the crystalline phase of the pyrimidine derivative PMMS revealed a notable third-order nonlinear susceptibility. nih.govrsc.org Using an iterative electrostatic embedding method, the study demonstrated that the crystalline environment significantly enhances the NLO properties. The calculated χ⁽³⁾ value for PMMS was found to be superior to that of known chalcone (B49325) derivatives, which are another class of NLO materials, highlighting the promise of pyrimidine-based systems for third-order NLO applications. nih.govrsc.orgrsc.org This enhancement is attributed to the specific arrangement and intermolecular interactions within the crystal lattice, which are analyzed using techniques like Hirshfeld surface analysis. nih.govrsc.org

Design Principles for Enhanced NLO Properties in Pyrimidine Derivatives

The development of pyrimidine derivatives with superior NLO properties is guided by several key design principles rooted in structure-activity relationships. nih.govmdpi.com

Push-Pull Architecture : The most effective strategy involves creating a "push-pull" system. The π-deficient pyrimidine ring naturally acts as an excellent electron acceptor. nih.govmdpi.com By attaching strong electron-donating groups (donors) to this core, a significant intramolecular charge transfer (ICT) can be induced upon excitation, which is a primary origin of high hyperpolarizability. researchgate.net

Extended π-Conjugation : Extending the network of conjugated π-electrons across the molecule enhances electron delocalization, which is essential for large NLO responses. researchgate.net This can be achieved by incorporating linkers like vinyl or ethynyl (B1212043) groups between the pyrimidine core and other aromatic systems.

By systematically applying these principles, researchers can rationally design and synthesize new pyrimidine-based molecules with optimized NLO properties for targeted applications in advanced optical and photonic technologies. nih.govresearchgate.net

Components in Sensors and Molecular Recognition Studies

The inherent chemical properties of the pyrimidine nucleus, such as its ability to form hydrogen bonds, its basicity due to lone pair electrons on nitrogen atoms, and its capacity for chelation, make it a valuable building block for the synthesis of chemical sensors and probes for molecular recognition. nih.govresearchgate.net Pyrimidine derivatives have been successfully developed as fluorescent probes for detecting a wide range of analytes, from metal ions to complex biological macromolecules and even changes in the cellular microenvironment. nih.govnih.govsemanticscholar.org

The sensing mechanism often relies on processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE), where the interaction with the target analyte modulates the fluorescence output of the probe. researchgate.netrsc.org

For instance, a pyrimidine-based Schiff base, 2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL), was designed as a chemosensor for aluminum ions (Al³⁺). jetir.org In the absence of Al³⁺, the probe exhibits very weak fluorescence. However, upon binding Al³⁺, chelation-enhanced fluorescence (CHEF) occurs, leading to a significant "turn-on" fluorescent signal. This probe demonstrated high selectivity for Al³⁺ over a range of other common metal ions. jetir.org Similarly, another pyrazolopyrimidine derivative was developed for the dual-response detection of Ni²⁺ and Cu²⁺ ions, showing high sensitivity and detection limits in the nanomolar range. nih.gov

| Sensor Compound | Target Analyte | Sensing Mechanism | Observed Response |

| Pyrimidine Schiff Base (HL) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Pyrazolopyrimidine (L) | Ni²⁺, Cu²⁺ | Fluorescence Quenching | Selective decrease in fluorescence intensity |

| Pyrazole-bipyrimidine dye | Bovine Serum Albumin (BSA) | Conjugation | Direct fluorescence detection of labeled protein |

| Pyrimidine-based probe (Z2) | pH variation (in mitochondria) | ICT | "Turn-on" fluorescence in acidic conditions |

This table summarizes the application of various pyrimidine derivatives as sensors, highlighting the target analyte, the underlying sensing mechanism, and the resulting signal. Data sourced from nih.govnih.govjetir.orgnih.gov.

Beyond metal ions, pyrimidine derivatives are employed in biological sensing. A novel fluorescent pyrazole-bipyrimidine dye with free amino groups was synthesized for protein recognition. nih.gov This dye was successfully conjugated with bovine serum albumin (BSA), demonstrating its utility as a fluorescent label for protein assays. nih.gov In another application, a pyrimidine-based fluorescent probe (Z2) was designed to monitor mitophagy, a cellular process for clearing damaged mitochondria. nih.gov The probe targets mitochondria and exhibits a "turn-on" fluorescence response to the acidic environment characteristic of mitophagy, allowing for real-time imaging of this critical biological event. nih.gov These examples underscore the versatility of the pyrimidine scaffold in creating highly specific and sensitive tools for chemical and biological analysis. nih.govrsc.org

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Structural Insights

The synthesis of pyrimidine (B1678525) derivatives has evolved significantly from classical condensation reactions. Modern methodologies now offer more efficient and sustainable routes. While the parent compound pyrimidine is often prepared by derivatization, the synthesis of functionalized pyrimidines and dipyrimidines frequently employs methods like the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-ketoester, and urea or its derivatives. acs.orgacs.orgnih.gov Other common approaches rely on the cyclocondensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine to yield substituted pyrimidines. ijsat.orgwikipedia.org

For creating linked heterocyclic systems like 2-(Pyrimidin-5-yl)pyrimidine, cross-coupling reactions are pivotal. A standard Suzuki cross-coupling reaction, for instance, has been successfully used to synthesize analogous compounds like 1,3-di(pyrimin-2-yl)-5-methoxybenzene, demonstrating a robust method for linking pyrimidine rings to other aromatic systems. nih.gov Recent advancements in synthetic chemistry have also emphasized multicomponent, green, microwave-assisted, and catalyst-driven methods to improve reaction efficiency, yields, and environmental footprint. ijsat.orgijsat.org

Structural insights from crystallographic studies of related dipyrimidine compounds reveal important conformational features. For example, in the crystal structure of 1,3-di(pyrimin-2-yl)-5-methoxybenzene, the terminal pyrimidine rings are not coplanar with the central phenyl ring, exhibiting dihedral angles of 12.06° and -13.13°. nih.gov The molecule is further stabilized by intermolecular C—H⋯N hydrogen bonds, forming zigzag chains. nih.gov Such studies are crucial for understanding the solid-state packing and intermolecular interactions that govern the material properties of these compounds.

| Synthetic Method | Description | Relevance to Dipyrimidines |

| Biginelli Reaction | A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (or thiourea). acs.orgnih.gov | Foundational for creating the initial functionalized pyrimidine rings that can be later coupled. |

| Condensation Reactions | Cyclocondensation of 1,3-dicarbonyl compounds with amidines or guanidines. ijsat.orgwikipedia.org | A versatile and classical method for accessing a wide variety of substituted pyrimidine precursors. |

| Suzuki Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. | A key modern technique for directly linking two pyrimidine rings or a pyrimidine to another aryl system. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. acs.org | An emerging green chemistry approach applicable to pyrimidine synthesis, enhancing efficiency. acs.org |

Emerging Trends in Dipyrimidine Chemistry

The field of dipyrimidine chemistry is driven by the quest for novel functionalities and applications, particularly in medicinal chemistry and materials science. A significant trend is the design of hybrid molecules that incorporate a pyrimidine scaffold linked to other bioactive moieties like triazoles, coumarins, or sulfonamides to achieve synergistic effects. ijsat.org This approach expands the chemical space and therapeutic potential of pyrimidine-based compounds. nih.gov

Another major trend is the development of more sustainable and efficient synthetic protocols. This includes the use of green solvents, catalyst-free conditions for multicomponent reactions, and the application of technologies like ultrasound-assisted synthesis. acs.orgnih.gov These methods not only reduce the environmental impact but also often improve reaction yields and reduce processing times. researchgate.net

In the context of medicinal chemistry, pyrimidine and dipyrimidine scaffolds are being extensively explored as "privileged structures" for targeting a wide range of biological targets. nih.govmdpi.com They are particularly prominent in the development of kinase inhibitors for anticancer therapy, where their ability to form key hydrogen bonds within ATP-binding sites is leveraged. ijsat.orgnih.gov The structure-activity relationship (SAR) studies of these compounds are becoming increasingly sophisticated, often aided by computational modeling to design next-generation inhibitors with improved potency and selectivity. ijsat.orgtandfonline.com

Potential for Novel Materials Science Applications

The unique structural and electronic properties of dipyrimidine compounds make them attractive candidates for advanced materials. The nitrogen atoms in the pyrimidine rings can act as excellent coordination sites for metal ions, opening up applications in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs).

A notable example is the use of (2-pyrimidin-5-yl)terephthalic acid, a derivative containing a pyrimidine moiety, to construct a stable, porous indium-based MOF. nih.gov This material demonstrated significant gas sorption capacity and remarkable dynamic selectivity for separating gas mixtures like C₂H₂/CH₄ and CO₂/CH₄. nih.gov Furthermore, the MOF and a composite material (Ag@MOF) derived from it proved to be efficient catalysts for the chemical fixation of CO₂. nih.gov This highlights the potential of incorporating this compound and its derivatives as organic linkers to create functional porous materials for applications in gas storage, separation, and catalysis.

The π-conjugated nature of the dipyrimidine system also suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area remains largely unexplored. The ability to tune the electronic properties through substitution on the pyrimidine rings could allow for the rational design of materials with specific optoelectronic characteristics.

| Application Area | Potential of Dipyrimidine Scaffolds | Example/Rationale |

| Metal-Organic Frameworks (MOFs) | Serve as N-containing organic linkers to create porous, crystalline materials. | A (2-pyrimidin-5-yl)terephthalic acid-based MOF showed excellent gas separation and catalytic properties. nih.gov |

| Gas Storage & Separation | The defined pore chemistry and size in dipyrimidine-based MOFs can selectively adsorb specific gas molecules. | The In-MOF demonstrated high selectivity for C₂H₂ and CO₂ over CH₄. nih.gov |

| Heterogeneous Catalysis | The metal nodes and functionalized linkers within the MOF structure can act as active catalytic sites. | The Ag@MOF composite catalyzed the reaction of CO₂ with epoxides. nih.gov |

| Organic Electronics | The π-conjugated system could be utilized in semiconductor or emissive layers of electronic devices. | The nitrogen atoms can tune the electron-accepting properties of the molecule, which is desirable for n-type materials. |

Challenges and Opportunities in the Synthesis and Application of this compound

Despite the significant progress, challenges remain in the synthesis and application of this compound. A primary challenge is the development of scalable, cost-effective, and regioselective synthetic routes. While methods like Suzuki coupling are effective, they often require expensive catalysts and ligands, and purification can be complex. nih.gov Achieving specific substitution patterns on the dipyrimidine core to fine-tune its properties remains a synthetic hurdle that requires sophisticated strategies. ijsat.org Furthermore, issues of toxicity and bioavailability must be addressed, especially when considering these compounds for therapeutic applications. ijsat.org

However, these challenges are matched by immense opportunities. The versatility of the pyrimidine scaffold presents a vast chemical space for exploration in drug discovery. semanticscholar.orgresearchgate.net There is a significant opportunity to design novel dipyrimidine derivatives as highly selective inhibitors for various kinases implicated in cancer and inflammatory diseases. acs.orgacs.org The application of AI and machine learning in drug design could accelerate the discovery of potent dipyrimidine-based drug candidates. ijsat.org

In materials science, the opportunity lies in the systematic exploration of this compound as a building block for functional materials. By modifying the core structure and incorporating different functional groups, a new family of ligands for MOFs, covalent organic frameworks (COFs), and coordination polymers can be developed. These materials could be tailored for specific applications in clean energy, environmental remediation, and chemical sensing. The continued development of advanced synthetic methods will be crucial to unlocking the full potential of this intriguing class of compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |